REACTION_CXSMILES
|
[NH:1]([C:10]([O:12][CH2:13][CH:14]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20]2[C:15]1=[CH:16][CH:17]=[CH:18][CH:19]=2)=[O:11])[C@H:2]([C:7](O)=O)CC(=O)O.CO[C:29]1C=CC(CC[NH-])=C[CH:30]=1.C1(N=C=NC2CCCCC2)CCCCC1.N[C@H:54]([C:59](O)=O)[CH2:55][C:56](=[O:58])[OH:57]>CN(C)C=O.CN(C)C1C=CN=CC=1>[C:10]([NH:1][CH2:2][CH2:7][CH2:29][CH2:30][CH2:59][CH2:54][CH2:55][C:56]([OH:57])=[O:58])([O:12][CH2:13][CH:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:21]2[C:26]1=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:11] |f:0.1|
|
Name
|
Fmoc-Asp 2-(4-methoxyphenyl)ethyl amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N([C@@H](CC(O)=O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12.COC1=CC=C(C=C1)CC[NH-]
|
Name
|
|
Quantity
|
8 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0.326 mmol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(O)=O)C(=O)O
|
Name
|
amino acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
after which the resin was washed with DMF (5 x 40 ml) and CH2Cl2 (2 x 20 ml)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |